molecular formula C18H16FN5O2 B2728617 1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1021108-77-9

1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2728617
CAS No.: 1021108-77-9
M. Wt: 353.357
InChI Key: IZLCBTGXPWQHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea is a small-molecule compound featuring a pyridazinone core substituted with a pyridin-4-yl group, a urea linker, and a 4-fluorophenyl moiety.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2/c19-14-1-3-15(4-2-14)22-18(26)21-11-12-24-17(25)6-5-16(23-24)13-7-9-20-10-8-13/h1-10H,11-12H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLCBTGXPWQHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

    Attachment of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives in a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Urea Linkage: The final step involves the reaction of an amine intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the pyridazinone moiety to a dihydropyridazine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and derivatives can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis of key compounds:

Pyridazinone-Based Analogs

describes pyridazinone derivatives with acetohydrazide side chains and substituted piperazine groups. For example:

  • Compound 17: N’-Benzylidene-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide Key features: 4-Fluorophenylpiperazinyl group, acetohydrazide side chain. Physical properties: Yield 47%, melting point 207–208°C, IR absorption for N-H and C-H bonds . Comparison: The target compound lacks the acetohydrazide moiety but shares the 4-fluorophenyl and pyridazinone core. The piperazine group in Compound 17 may enhance solubility or receptor binding compared to the pyridin-4-yl group in the target compound.

Urea-Linked Derivatives

and highlight urea-containing compounds with distinct substituents:

  • M64HCl: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloric salt Key features: Morpholino and trifluoromethylphenyl groups, dimethylaminoethyl linker. Relevance: The urea linker and pyridin-4-yl group align with the target compound, but M64HCl’s morpholino and trifluoromethyl groups likely enhance water solubility and kinase activation properties .
  • Compound 25: 1-(3-(2-(Dimethylamino)ethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea Key features: Dual 4-fluorophenyl groups, pyrazole core, dimethylaminoethyl chain. Comparison: The dimethylaminoethyl chain may improve cellular permeability, whereas the target compound’s pyridazinone core could confer distinct metabolic stability .

Heterocyclic Systems with Fluorophenyl Groups

includes a complex azetidinone derivative with phosphoryl and fluorophenyl groups:

  • Compound 49: (3R)-4-(4-(2-(Diphenylphosphoryl)-1-(pyridin-4-yl)ethyl)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one Key features: Azetidinone core, dual phosphoryl and fluorophenyl groups. Comparison: The azetidinone scaffold diverges from pyridazinone but highlights the prevalence of fluorophenyl motifs in bioactive molecules. The phosphoryl group in Compound 49 may influence target binding kinetics .

Table 1: Key Properties of Analogs vs. Target Compound

Compound Name / ID Core Scaffold Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound Pyridazinone Pyridin-4-yl, 4-fluorophenyl, urea linker Not reported Not reported Potential kinase modulation
Compound 17 Pyridazinone 4-Fluorophenylpiperazinyl, acetohydrazide 207–208 47 Cytotoxicity in AGS cells
M64HCl Urea Morpholino, trifluoromethylphenyl Not reported Not reported Water-soluble FAK activator
Compound 25 Pyrazole Dimethylaminoethyl, dual fluorophenyl Not reported Not reported Improved cellular permeability
Compound 49 Azetidinone Phosphoryl, fluorophenyl 104–105 80 Chiral centers, HRMS-validated

Key Observations:

Synthetic Accessibility: The target compound’s pyridin-4-yl and urea groups may require multi-step synthesis, similar to Compound 25’s dimethylaminoethyl incorporation .

Solubility : M64HCl’s salt form contrasts with the neutral urea linker in the target compound, highlighting trade-offs between solubility and passive diffusion .

Biological Activity

1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16FN5O2C_{17}H_{16}FN_5O_2, with a molecular weight of approximately 341.34 g/mol. Its structure includes a fluorophenyl group, a pyridazine moiety, and a urea functional group, contributing to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung cancer)26Induces apoptosis
Compound BMCF-7 (breast cancer)0.46Inhibits Aurora-A kinase
Compound CHCT116 (colon cancer)0.39Cell cycle arrest

These findings suggest that the compound may possess similar anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle modulation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies on related compounds indicate that they can inhibit Aurora kinases, which are critical in cell division and proliferation. The inhibition of these kinases can lead to reduced tumor growth and increased cancer cell death.

Anti-inflammatory Effects

In addition to its anticancer potential, compounds within this class have also demonstrated anti-inflammatory properties. Research indicates that they may inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. This dual activity could make them suitable candidates for treating conditions where both inflammation and cancer are present.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study 1 : A derivative of the compound was tested on MCF-7 cells, showing an IC50 value of 0.46 µM, indicating potent anticancer activity.
  • Case Study 2 : In vivo studies demonstrated that a related compound significantly reduced tumor size in mice models of breast cancer when administered at a specific dosage.
  • Case Study 3 : The anti-inflammatory effects were assessed in animal models where the compound reduced swelling and pain associated with induced inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.